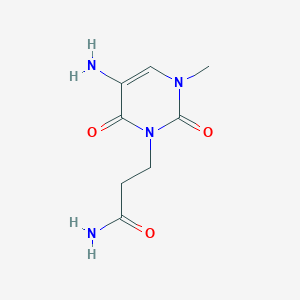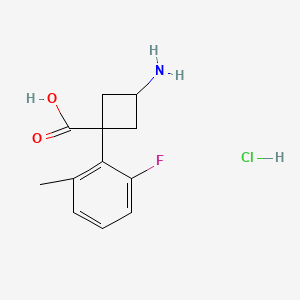
3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride is a synthetic organic compound that features a cyclobutane ring substituted with an amino group, a fluoro-methylphenyl group, and a carboxylic acid group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps:
Formation of the Cyclobutane Ring: This can be achieved through a involving suitable precursors.
Introduction of the Fluoro-Methylphenyl Group: This step may involve a reaction, which is known for its mild and functional group tolerant conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing technologies.
化学反应分析
Types of Reactions
3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro-methylphenyl group can enhance binding affinity to certain molecular targets, while the cyclobutane ring provides structural rigidity.
相似化合物的比较
Similar Compounds
- 3-Amino-1-(2-chloro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride
- 3-Amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride
- 3-Amino-1-(2-fluoro-6-ethylphenyl)cyclobutane-1-carboxylic acid hydrochloride
Uniqueness
3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C12H15ClFNO2 |
|---|---|
分子量 |
259.70 g/mol |
IUPAC 名称 |
3-amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H14FNO2.ClH/c1-7-3-2-4-9(13)10(7)12(11(15)16)5-8(14)6-12;/h2-4,8H,5-6,14H2,1H3,(H,15,16);1H |
InChI 键 |
DHTNNNOBVHYCNS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)F)C2(CC(C2)N)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


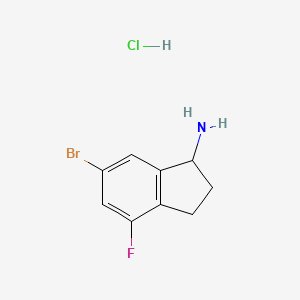
![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)
![1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride](/img/structure/B13474796.png)
![3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13474800.png)
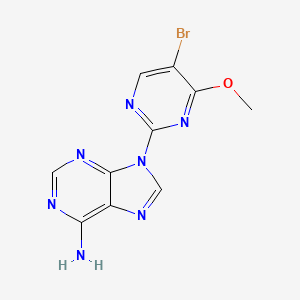

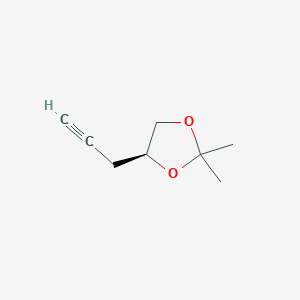
![4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride](/img/structure/B13474819.png)
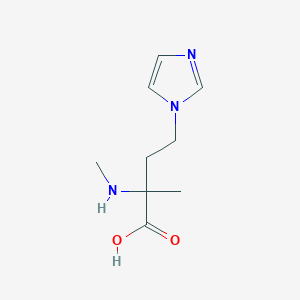
![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13474831.png)


